molecular formula C10H11N3O7 B161240 N-(2,4-Dinitrophenyl)-dl-threonine CAS No. 1655-65-8

N-(2,4-Dinitrophenyl)-dl-threonine

Cat. No. B161240
CAS RN: 1655-65-8
M. Wt: 285.21 g/mol
InChI Key: PWOCOTZWYFGDMO-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-dl-threonine, also known as DNTB-threonine, is a chemical compound that has been widely used in scientific research for various applications. It is a derivative of threonine, which is an essential amino acid that is involved in many physiological processes in the human body. DNTB-threonine has been synthesized using various methods and has been used to study the mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Synthesis and Characterization

  • N-(2,4-Dinitrophenyl)-dl-threonine has been utilized in the synthesis and characterization of various derivatives, particularly in the study of lipids and amino acids. For example, Marinetti and Siani (1984) synthesized 2,4-dinitrophenyl derivatives of serine and threonine esters for characterizing fatty acids on serine and threonine hydroxyl groups of cellular proteins (Marinetti & Siani, 1984).

Glycosylation Studies

  • The compound has been instrumental in glycosylation studies. Derevitskaya, Klimov, and Kochetkov (1968) described a synthesis method using N-(2,4-dinitrophenyl)-dl-threonine in the creation of glycosylthreonine methyl esters, showcasing its role in carbohydrate research (Derevitskaya, Klimov, & Kochetkov, 1968).

Fluorescence Quenching Properties

  • The fluorescence quenching properties of N-(2,4-Dinitrophenyl)-dl-threonine derivatives have been studied for understanding the toxicity of dinitrophenols. Huţanu and Pintilie (2013) explored this aspect, highlighting its use in studying the interaction of dinitrophenols with proteins like tryptophan (Huţanu & Pintilie, 2013).

Enzyme Modification Studies

  • The compound has also been used in enzyme modification studies. D’Silva, Williams, and Massey (1986) investigated its use in modifying methionine residues in the active site of D-amino acid oxidase, demonstrating its role in biochemistry research (D’Silva, Williams, & Massey, 1986).

Peptide Synthesis

  • N-(2,4-Dinitrophenyl)-dl-threonine is relevant in the field of peptide synthesis. Martinez, Tolle, and Bodanszky (2009) highlighted its use in preventing O-acylation during the coupling of active esters in peptides (Martinez, Tolle, & Bodanszky, 2009).

Safety And Hazards

“N-(2,4-Dinitrophenyl)-dl-threonine” likely shares safety and hazard characteristics with related compounds. For instance, 2,4-Dinitrophenylhydrazine is a flammable solid and is harmful if swallowed .

properties

IUPAC Name

2-(2,4-dinitroanilino)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOCOTZWYFGDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936366
Record name N-(2,4-Dinitrophenyl)threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dinitrophenyl)-dl-threonine

CAS RN

1655-65-8, 16068-25-0, 14401-07-1
Record name L-Threonine,4-dinitrophenyl)-
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Record name NSC96398
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4-Dinitrophenyl)threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-dinitrophenyl)-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2,4-Dinitrophenyl)-DL-threonine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JR Vercellotti, R Fernandez, CJ Chang - Carbohydrate Research, 1967 - Elsevier
= Reaction time, 10 seconds. Neutralization by addition of an equivalent quantity of hydrochloric acid. bConcentrations of 1 identical to those used for 2 result in complete elimination of …
Number of citations: 25 www.sciencedirect.com
JR Vercellotti, N Nienaber, CC Jen - Carbohydrate Research, 1970 - Elsevier
The synthesis and characterization of 3-O-(2,3,4,6-tetra-O-benzyl-α-d-glucopyranosyl)-N)-(2,4-dinitrophenyl)-l-serine and -threonine methyl esters are described. The kinetics of base-…
Number of citations: 20 www.sciencedirect.com
RR Porter, F Sanger - Biochemical Journal, 1948 - ncbi.nlm.nih.gov
… N-2:4-Dinitrophenyl-DL-threonine. Crystallized on acidification and recrystallized from aqueous methanol; mp 1520. (Found:C, 41-7; H, 3-8%. …
Number of citations: 511 www.ncbi.nlm.nih.gov
W Bragg, SA Shamsi - Journal of Chromatography A, 2012 - Elsevier
The work presented here demonstrates the incorporation of vinylbenzyl trimethylammonium (VBTA) as a novel positively charged achiral co-monomer to a glycidyl methacrylate-beta …
Number of citations: 45 www.sciencedirect.com

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